molecular formula C10H15NOS B12832478 2-methyl-N-phenylpropane-2-sulfinamide

2-methyl-N-phenylpropane-2-sulfinamide

Cat. No.: B12832478
M. Wt: 197.30 g/mol
InChI Key: ULKLHUFLBAXTNS-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylpropane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. It is known for its applications in asymmetric synthesis as a chiral auxiliary, often used as a chiral ammonia equivalent for the synthesis of amines .

Chemical Reactions Analysis

2-Methyl-N-phenylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonamides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2-Methyl-N-phenylpropane-2-sulfinamide has various scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of agrochemicals and polymers

Mechanism of Action

The mechanism by which 2-methyl-N-phenylpropane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in molecules by providing a chiral environment during chemical reactions. This is achieved through its interaction with molecular targets and pathways involved in the synthesis of chiral compounds .

Comparison with Similar Compounds

2-Methyl-N-phenylpropane-2-sulfinamide can be compared with other similar compounds such as tert-butanesulfinamide and sulfonamides. While tert-butanesulfinamide is also used as a chiral auxiliary in asymmetric synthesis, this compound is unique due to its specific structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-methyl-N-phenylpropane-2-sulfinamide

InChI

InChI=1S/C10H15NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

ULKLHUFLBAXTNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=CC=C1

Origin of Product

United States

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